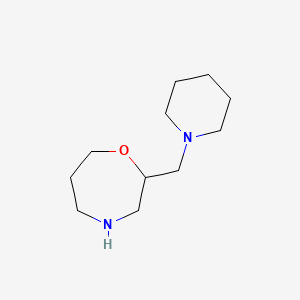

2-(1-Piperidinylmethyl)-1,4-oxazepane

Description

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)10-11-9-12-5-4-8-14-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKKESOUKDFXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CNCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 2-(1-Piperidinylmethyl)-1,4-oxazepane

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle that has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure and conformational flexibility, making it a valuable core for designing ligands for various biological targets. This guide presents a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel derivative, 2-(1-Piperidinylmethyl)-1,4-oxazepane. The synthetic strategy is centered on a robust and scalable three-step sequence commencing with the accessible precursor, 1,4-oxazepan-3-one. This is followed by a classic Mannich reaction to introduce the key piperidinylmethyl side chain, and culminates in the chemoselective reduction of the lactam functionality. This document provides detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and outlines a complete analytical workflow for structural verification and purity assessment, including FT-IR, NMR, and Mass Spectrometry.

Introduction: The Rationale for 1,4-Oxazepane Derivatives

The 1,4-oxazepane ring system, containing both an ether and an amine functionality, offers a synthetically tractable framework for creating diverse chemical libraries. Its non-planar, flexible conformation allows it to present substituents in a well-defined spatial arrangement, enabling precise interactions with biological targets such as G-protein coupled receptors and enzymes.[1][2] The introduction of a piperidinylmethyl substituent at the C-2 position is a strategic design choice. The piperidine moiety is a common feature in many CNS-active pharmaceuticals, while the methylene linker provides optimal spacing and rotational flexibility. The target compound, this compound, thus represents a promising scaffold for exploring new therapeutic agents.

This guide details a reproducible synthetic pathway and a corresponding characterization cascade, designed to ensure the highest standards of scientific integrity and provide researchers with a self-validating system for producing and verifying this novel chemical entity.

Proposed Synthetic Pathway

The chosen pathway involves:

-

Synthesis of 1,4-Oxazepan-3-one: This key intermediate provides an activated methylene group at the C-2 position, adjacent to the carbonyl, making it an ideal substrate for the Mannich reaction.

-

Mannich Reaction: A three-component condensation of 1,4-oxazepan-3-one, formaldehyde, and piperidine installs the desired piperidinylmethyl side chain at the C-2 position.[3][4][5]

-

Lactam Reduction: A final reduction of the carbonyl group in the Mannich base intermediate yields the target tertiary amine, this compound.

This strategic sequence is outlined in the workflow diagram below.

Figure 1: Proposed three-part synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of 1,4-Oxazepan-3-one (Intermediate I)

The synthesis of the lactam precursor is a critical first step. It is achieved via the acylation of ethanolamine with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization (a Williamson ether synthesis).

Protocol:

-

Acylation: To a stirred solution of ethanolamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-2-chloroacetamide.

-

Cyclization: Dissolve the crude chloroacetamide in tetrahydrofuran (THF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Warm the mixture to room temperature and then heat to reflux for 6 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1,4-Oxazepan-3-one (I) as a crystalline solid.

Part B: Synthesis of 2-(1-Piperidinylmethyl)-1,4-oxazepan-3-one (Intermediate II)

This step employs the classic Mannich reaction. The acidic proton on the α-carbon (C-2) of the lactam intermediate reacts with the electrophilic iminium ion, which is pre-formed in situ from formaldehyde and piperidine.[2][4]

Protocol:

-

In a round-bottom flask, combine piperidine (1.1 eq) and aqueous formaldehyde (37 wt. %, 1.1 eq) in ethanol. Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq). Stir for 30 minutes at room temperature to facilitate the formation of the piperidinium-methaniminium ion.

-

Add 1,4-Oxazepan-3-one (I) (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 8-12 hours.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure. Extract the aqueous residue with DCM (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue via flash column chromatography (silica gel, methanol/DCM gradient) to yield 2-(1-Piperidinylmethyl)-1,4-oxazepan-3-one (II) .

Part C: Synthesis of this compound (Target Molecule)

The final step is the complete reduction of the lactam carbonyl to a methylene group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.

Protocol:

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, add a solution of the Mannich base (II) (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Further purification by vacuum distillation or chromatography will yield the final target molecule, This compound .

Structural Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity. The following workflow provides a self-validating system for characterization.

Figure 2: Analytical workflow for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis is used to confirm the presence of key functional groups and, crucially, the disappearance of the lactam carbonyl from the intermediate.

-

Intermediate II (Mannich Base): A strong absorption band is expected around 1650-1670 cm⁻¹ , characteristic of the tertiary amide (lactam) C=O stretch.

-

Final Product: The spectrum should show the complete absence of the C=O band. Key absorptions will include:

-

C-O-C Stretch: A strong band around 1100-1150 cm⁻¹ for the ether linkage.

-

C-N Stretch: Aliphatic amine stretches in the 1020-1250 cm⁻¹ region.[6]

-

C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ .

-

Absence of N-H Stretch: No significant bands in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the oxazepane nitrogen.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural proof by establishing the carbon skeleton and proton connectivity. Predicted chemical shifts are based on analogous structures.[1][10][11]

-

¹H NMR: The spectrum is expected to be complex. Key diagnostic signals include:

-

A singlet or tight multiplet for the -CH₂- bridge between the two heterocycles.

-

Multiple overlapping multiplets for the protons on the 1,4-oxazepane ring (typically in the δ 2.5-4.0 ppm range).

-

Distinct multiplets for the protons on the piperidine ring , with those alpha to the nitrogen (C2'/C6') shifted downfield (δ ~2.3-2.5 ppm).

-

-

¹³C NMR: The spectrum should show the correct number of carbon signals.

-

Piperidine Ring Carbons: Three signals are expected, typically around δ ~55 (C2'/C6'), δ ~26 (C3'/C5'), and δ ~24 (C4').

-

Methylene Bridge Carbon: A signal for the -N-C H₂-C- bridge.

-

1,4-Oxazepane Ring Carbons: Five distinct signals corresponding to the carbons of the seven-membered ring. The carbons adjacent to the heteroatoms (C2, C3, C5, C7) will be the most downfield.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode is ideal due to the basic nitrogen atoms, which will readily protonate.

-

Molecular Ion: The ESI-MS spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z = 199.18.

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the parent ion is expected to show characteristic fragmentation patterns for N-alkyl piperidines.[12] The most probable fragmentation is α-cleavage adjacent to the nitrogen atoms.

-

Cleavage of the exocyclic C-C bond would generate a stable piperidinylmethyl cation at m/z 98 .

-

Fragmentation of the piperidine ring itself can lead to a series of smaller charged fragments.

-

Summary of Predicted Analytical Data

| Analysis | Technique | Expected Result / Observation |

| Molecular Formula | - | C₁₁H₂₂N₂O |

| Molecular Weight | - | 198.31 g/mol |

| Molecular Ion [M+H]⁺ | ESI-MS | m/z = 199.18 |

| Key IR Absorptions | FT-IR (thin film) | ~2930, 2850 (C-H), ~1120 (C-O-C), ~1180 (C-N) cm⁻¹. Absence of C=O and N-H. |

| ¹H NMR (CDCl₃, 400 MHz) | ¹H NMR | Complex multiplets δ 1.4-1.7 (6H, piperidine), δ 2.3-4.0 (16H, overlapping ring and linker protons). |

| ¹³C NMR (CDCl₃, 101 MHz) | ¹³C NMR | Signals corresponding to 11 unique carbons. Carbons adjacent to N and O will be downfield (δ 50-80 ppm). |

Conclusion

This technical guide outlines a logical and robust synthetic strategy for the novel compound this compound. By employing a multi-step approach involving the formation of a lactam intermediate, a regioselective Mannich reaction, and a final reduction, the target molecule can be synthesized in a controlled manner. The comprehensive characterization workflow described provides a rigorous framework for structural verification, ensuring the production of high-purity material suitable for further investigation in drug discovery and development programs. This methodology serves as a foundational resource for researchers aiming to explore the chemical space around the promising 1,4-oxazepane scaffold.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- El-Kashef, H., et al. (2018).

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

- Zhang, W., et al. (2019).

- Hanus, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

-

ChemTube3D. (n.d.). Mannich reaction. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Mannich Reaction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

-

Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][6][13]oxazepines. Retrieved from [Link]

-

Semantic Scholar. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpiperidine. Retrieved from [Link]

-

PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

-

ResearchGate. (2019, September). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution1H and13C NMR of new chiral 1,4-oxazepinium heterocycles and their intermediates from the reaction of 2,4-pentanedione with ?-L-amino acids and (R)-(?)-2-phenylglycinol | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Mannich Reaction [organic-chemistry.org]

- 4. adichemistry.com [adichemistry.com]

- 5. byjus.com [byjus.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Routes for Substituted 1,4-Oxazepane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a key structural motif in a variety of biologically active molecules. Its unique conformational properties make it an attractive scaffold in medicinal chemistry for the development of novel therapeutics. However, the synthesis of these medium-sized rings can be challenging. This technical guide provides a comprehensive overview of modern and innovative synthetic strategies for accessing substituted 1,4-oxazepane derivatives. We will explore a range of methodologies, from solid-phase synthesis and classical heterocyclization to catalytic enantioselective reactions and multicomponent strategies. For each method, we will delve into the underlying mechanisms, provide detailed experimental protocols, and present a critical analysis of their advantages and limitations. This guide is designed to be an essential resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical guidance for the synthesis of this important class of compounds.

The Significance of the 1,4-Oxazepane Scaffold in Drug Discovery

The 1,4-oxazepane core is a recurring feature in a number of compounds with significant pharmacological properties. These derivatives have been reported to exhibit a range of biological activities, including anticonvulsant, antifungal, and anti-inflammatory effects, making them relevant for conditions like inflammatory bowel disease and respiratory ailments. Their structural complexity and synthetic accessibility have made them a topic of interest for chemists aiming to develop new therapeutic agents. The seven-membered ring system offers a flexible yet constrained conformation that can be exploited for optimal binding to biological targets. The development of robust synthetic routes to access diverse 1,4-oxazepane derivatives is crucial for exploring their full therapeutic potential.

**2.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Piperidinylmethyl)-1,4-oxazepane

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the novel heterocyclic compound, 2-(1-Piperidinylmethyl)-1,4-oxazepane. Designed for an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental design for physicochemical profiling, offering detailed, field-proven protocols for the empirical determination of critical parameters. In the absence of extensive published data for this specific molecule, this guide serves as a predictive framework and a methodological roadmap for its characterization. We will explore structural attributes, ionization behavior (pKa), lipophilicity (LogP/LogD), and solubility, providing both theoretical context and actionable experimental workflows. All quantitative data is summarized in tables, and key experimental processes are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: Structural Elucidation and Molecular Identity

This compound is a saturated heterocyclic compound featuring a central 1,4-oxazepane ring substituted at the 2-position with a piperidinylmethyl group. The structure combines the morpholine-like features of the oxazepane ring with the basic piperidine moiety, suggesting a complex acid-base chemistry and a molecular profile that warrants detailed investigation for its potential pharmacological applications.

The initial step in characterizing any novel compound is the unambiguous confirmation of its structure and fundamental properties. High-resolution mass spectrometry (HRMS) establishes the elemental composition, while nuclear magnetic resonance (NMR) spectroscopy provides the atomic connectivity and stereochemical arrangement.

1.1. Core Molecular Attributes

A summary of the foundational properties for this compound is presented below. Experimentally confirmed values are limited, necessitating a reliance on high-quality computational predictions for several key parameters. It is a core tenet of this guide that such predictions must be validated empirically.

| Property | Value / Predicted Value | Data Source |

| Molecular Formula | C₁₁H₂₂N₂O | Experimental[1] |

| Molecular Weight | 198.31 g/mol | Experimental[1] |

| CAS Number | 933683-16-0 | Experimental[1] |

| Predicted pKa₁ (Piperidine N) | 9.5 ± 0.5 | Computational Prediction |

| Predicted pKa₂ (Oxazepane N) | 7.0 ± 0.5 | Computational Prediction |

| Predicted cLogP | 1.8 ± 0.4 | Computational Prediction |

| Appearance | Colorless to light yellow liquid (Predicted) |

1.2. Spectroscopic Confirmation Workflow

The structural confirmation of a synthesized batch of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Mass Spectrometry (MS): This technique is the first line for confirming the molecular weight.[2][3][4][5][6] The molecular ion peak ([M+H]⁺) in an electrospray ionization (ESI) mass spectrum should correspond to the calculated molecular weight (199.1805 for C₁₁H₂₃N₂O⁺).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[7][8][9][10][11] For this molecule, the spectrum is expected to be dominated by C-H, C-N, and C-O stretching and bending vibrations in the fingerprint region. The absence of C=O, N-H, or O-H stretches is equally important for confirming structural purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for elucidating the precise atomic connectivity.[1][12][13][14][15] A combination of ¹H NMR, ¹³C NMR, and 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is required to assign all proton and carbon signals and confirm the piperidinylmethyl substituent is located at the C2 position of the oxazepane ring.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, receptor binding, and formulation strategies. This compound possesses two basic nitrogen atoms—one on the piperidine ring and one on the oxazepane ring—and is thus expected to have two distinct pKa values. The piperidine nitrogen is a typical secondary amine, predicted to be the more basic site, while the nitrogen within the oxazepane ring is sterically more hindered and part of a less common heterocyclic system, likely rendering it less basic.

2.1. Causality in Experimental Choice: Why Potentiometric Titration?

While spectrophotometric methods are highly sensitive, they require a UV-active chromophore near the ionization site, which is absent in this aliphatic compound.[16][17][18] Therefore, potentiometric titration is the gold-standard and most direct method for pKa determination in this context.[16][18][19][20] It measures the change in pH of a solution upon the addition of a titrant (an acid), allowing for the direct determination of the pKa values from the resulting titration curve.

2.2. Detailed Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the determination of pKa values using an automated potentiometric titrator.

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution. The KCl is essential to maintain a constant ionic strength throughout the titration.

-

Titrant: Prepare a standardized solution of 0.1 M HCl.

-

Calibration Buffers: Use standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) to calibrate the pH electrode.

-

-

Instrument Calibration:

-

Calibrate the pH electrode using the standard buffers according to the instrument manufacturer's instructions. Ensure a slope of >95%.

-

-

Titration Procedure:

-

Place the analyte solution in the titration vessel and immerse the calibrated pH electrode and the titrant delivery tube.

-

Stir the solution gently.

-

Initiate the titration protocol. The instrument will add small, precise volumes of the HCl titrant and record the pH after each addition. The titration should proceed from a high pH (the basic form of the compound) to a low pH.

-

Continue the titration well past the second equivalence point to ensure a complete curve is captured.

-

-

Data Analysis:

-

The instrument's software will generate a titration curve (pH vs. volume of titrant).

-

The pKa values correspond to the pH at the half-equivalence points. The first derivative of the curve (dpH/dV) will show peaks at the equivalence points. The pKa is the pH at the midpoint between the start and the first equivalence point, and between the first and second equivalence points.

-

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is a balancing act: a molecule must be lipophilic enough to cross biological membranes but hydrophilic enough to dissolve in aqueous environments like blood plasma.

-

LogP (Partition Coefficient): Measures the ratio of the concentration of the neutral species of a compound between an organic phase (typically n-octanol) and an aqueous phase.

-

LogD (Distribution Coefficient): Measures the concentration ratio of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.

3.1. Causality in Experimental Choice: The Shake-Flask Method

The shake-flask method is the universally recognized standard for LogP and LogD determination.[21][22][23][24] It directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase after they have reached equilibrium. Its directness and reliability make it the authoritative choice for generating definitive lipophilicity data.

3.2. Detailed Experimental Protocol: Shake-Flask LogD₇.₄ Determination

This protocol describes the determination of the distribution coefficient at the physiological pH of 7.4.

-

Phase Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it vigorously with the PBS (pH 7.4) and allowing the layers to separate overnight.

-

Pre-saturate the PBS (pH 7.4) by mixing it with n-octanol and allowing separation. This ensures that the volume of each phase does not change during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated PBS (e.g., 1 mL of each).

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.

-

-

Phase Separation and Sampling:

-

Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from the top n-octanol layer.

-

Carefully withdraw an aliquot from the bottom aqueous (PBS) layer.

-

-

Quantification and Calculation:

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase is required for accurate quantification.

-

Calculate the LogD₇.₄ using the following equation: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

-

Aqueous Solubility: A Prerequisite for Efficacy

A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.[25] Two types of solubility are typically measured:

-

Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. It's a high-throughput method useful for early screening.[26][27][28][29][30]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with the solid compound. It is a lower-throughput but more definitive measurement.[25][27][31][32]

4.1. Detailed Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes the "shake-flask" method for determining thermodynamic solubility, which is considered the most accurate approach.

-

Sample Preparation:

-

Add an excess amount of the solid compound (to ensure a saturated solution is formed) to a series of vials.

-

To each vial, add a specific aqueous buffer (e.g., PBS at pH 7.4, Simulated Gastric Fluid at pH 1.2, etc.).

-

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for an extended period (typically 24-48 hours) to ensure the dissolution process has reached a true equilibrium.

-

-

Separation of Solid:

-

After equilibration, filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved solid material. Alternatively, centrifuge at high speed and sample the supernatant.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

-

The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

-

Conclusion and Future Directions

This guide has outlined the essential physicochemical properties of this compound and provided a robust framework for their experimental determination. The dual basic centers of the molecule suggest a rich, pH-dependent profile that will be critical to its behavior in biological systems. The provided protocols for pKa, LogD, and solubility determination represent the industry-standard methodologies required to build a comprehensive physicochemical profile. Empirical validation of the predicted values is the essential next step for any research program involving this compound. This foundational data will enable rational decision-making in hit-to-lead campaigns, guide formulation development, and ultimately, inform the potential of this compound as a candidate for further pharmacological investigation.

References

- This compound, 95% Purity, C11H22N2O, 1 gram - CP Lab Safety.

- How can mass spectrometry determine molecular weight of organic compounds?.

- Kinetic Solubility Assays Protocol - AxisPharm.

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.

-

In-vitro Thermodynamic Solubility - Protocols.io. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry. [Link]

-

Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities | Request PDF - ResearchGate. [Link]

-

Interpreting Infrared Spectra - Specac Ltd. [Link]

-

FT-IR Spectroscopy studies: Significance and symbolism. [Link]

-

What is Mass Spectrometry? - Broad Institute. [Link]

-

Shake Flask LogD - Domainex. [Link]

-

Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC - NIH. [Link]

-

LogP / LogD shake-flask method - Protocols.io. [Link]

-

29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Mass Spectrometry - MSU chemistry. [Link]

-

Thermodynamic Solubility Assay - Evotec. [Link]

-

Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Prediction of Physicochemical Properties - ResearchGate. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Infrared Spectra: Identifying Functional Groups - Oregon State University. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. [Link]

-

pKa and log p determination | PPTX - Slideshare. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]

- Shake Flask logK - Lokey Lab Protocols.

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]

-

Advancing physicochemical property predictions in computational drug discovery - eScholarship.org. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY - COP Bela. [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. [Link]

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. [Link]

-

(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. [Link]

-

On the Synthesis of N-Substituted 5-Oxoperhydro-1,4-oxazepines from N-Substitued 1,2-Aminoethanols. A Dichotomy of Reaction Pathway - Crossref. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Synthesis of substituted benzo[b][1][27]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. tutorchase.com [tutorchase.com]

- 3. hscprep.com.au [hscprep.com.au]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 11. copbela.org [copbela.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. researchgate.net [researchgate.net]

- 15. jchps.com [jchps.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. pKa and log p determination | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Shake Flask LogD | Domainex [domainex.co.uk]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. evotec.com [evotec.com]

- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 27. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. enamine.net [enamine.net]

- 29. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 30. asianpubs.org [asianpubs.org]

- 31. In-vitro Thermodynamic Solubility [protocols.io]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for 1,4-Oxazepane Ring Systems

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and conformational analysis of these flexible ring systems. This guide provides a comprehensive analysis of the characteristic ¹H and ¹³C NMR spectral data of the 1,4-oxazepane core. It synthesizes data from authoritative sources to detail chemical shifts, coupling constants, and the influence of heteroatoms and conformation on the NMR spectra. Furthermore, it outlines the application of advanced 2D NMR techniques for definitive structural validation and presents a field-proven experimental workflow for acquiring high-quality spectral data.

The 1,4-Oxazepane Core: Structure and Spectroscopic Overview

The 1,4-oxazepane ring is a saturated seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. This structure imparts significant conformational flexibility, which directly influences the observed NMR parameters.[3] The presence of two heteroatoms defines the electronic environment of the adjacent protons and carbons, creating distinct regions in the NMR spectrum. The oxygen atom, being highly electronegative, strongly deshields the adjacent C-2 and C-7 positions. The nitrogen atom at C-4 also influences the C-3 and C-5 positions, with its effect being modulated by the nature of its substituent (e.g., H, alkyl, acyl).

Below is the fundamental structure and IUPAC numbering convention for the 1,4-oxazepane ring, which will be used for all spectral assignments throughout this guide.

Caption: IUPAC numbering of the 1,4-oxazepane ring.

¹H NMR Spectral Analysis: A Positional Guide

The proton NMR spectrum of a 1,4-oxazepane derivative provides a wealth of information regarding its substitution and conformation. The chemical shifts are highly dependent on proximity to the O and N heteroatoms.

Protons at C-2 and C-7 (Adjacent to Oxygen)

The methylene protons at C-2 and C-7 are the most deshielded aliphatic protons in the ring due to the inductive effect of the adjacent oxygen atom.

-

Chemical Shift (δ): Typically found in the range of 3.5 - 4.9 ppm . For example, in a 1,4-oxazepan-6-one derivative, the H-2 protons were observed at 4.85 ppm.[1]

-

Multiplicity: They usually appear as complex multiplets or distinct doublets of doublets, depending on the coupling with protons on adjacent carbons and the rigidity of the ring.

Protons at C-3 and C-5 (Adjacent to Nitrogen)

These protons are moderately deshielded by the nitrogen atom. Their chemical shifts are particularly sensitive to the nature of the N-substituent.

-

Chemical Shift (δ): Generally resonate between 2.8 - 4.2 ppm . In one well-characterized derivative, the H-3 protons were found at δ 2.95-3.20 ppm, while the H-5 proton was observed at δ 4.10 ppm.[1]

-

N-H Proton: If unsubstituted at the nitrogen (R=H), the N-H proton typically appears as a broad singlet between 1.5 - 4.0 ppm , though its position is highly dependent on solvent, concentration, and temperature.[4] In some cases, it can be observed as high as 7.50 ppm.[1]

Protons at C-6 (Aliphatic Methylene)

The C-6 methylene protons are the most shielded in the ring, being furthest from the electron-withdrawing heteroatoms.

-

Chemical Shift (δ): Typically appear in the most upfield region of the ring protons, from 1.8 - 2.5 ppm .[1]

-

Multiplicity: They often present as a multiplet due to coupling with protons at C-5 and C-7.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. As with ¹H NMR, the chemical shifts are dictated by the proximity to the heteroatoms.[5]

Carbons at C-2 and C-7 (Adjacent to Oxygen)

These carbons experience the strongest deshielding effect among the aliphatic carbons.

-

Chemical Shift (δ): Typically resonate in the 70 - 85 ppm range.[1] The C-2 carbon in a representative 1,4-oxazepan-6-one was assigned at 75.6 ppm.[1]

Carbons at C-3 and C-5 (Adjacent to Nitrogen)

The chemical shifts of these carbons are downfield from typical alkanes but upfield relative to the oxygen-adjacent carbons.

-

Chemical Shift (δ): Generally found between 45 - 60 ppm . Specific literature examples show C-3 at 48.9 ppm and C-5 at 58.2 ppm.[1]

Carbon at C-6 (Aliphatic Methylene)

This carbon is the most shielded within the ring system.

-

Chemical Shift (δ): Resonates in the upfield region, typically 25 - 35 ppm . A value of 30.5 ppm was reported for the C-6 carbon in a 1,4-oxazepan-6-one derivative.[1]

Data Summary Tables

For rapid reference, the typical chemical shift ranges for the unsubstituted 1,4-oxazepane core are summarized below. Note that these values can shift significantly based on substitution and solvent.[4][6]

Table 1: Typical ¹H NMR Chemical Shift Ranges for the 1,4-Oxazepane Ring

| Position | Proton Type | Typical δ (ppm) | Key Influences |

|---|---|---|---|

| 2, 7 | -O-CH₂- | 3.5 - 4.9 | Strong deshielding by oxygen |

| 3, 5 | -N-CH₂- | 2.8 - 4.2 | Deshielding by nitrogen; N-substituent effect |

| 6 | -CH₂- | 1.8 - 2.5 | Most shielded ring position |

| 4 | -NH- | 1.5 - 4.0 (variable) | Solvent, concentration, H-bonding |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the 1,4-Oxazepane Ring

| Position | Carbon Type | Typical δ (ppm) | Key Influences |

|---|---|---|---|

| 2, 7 | -O-C H₂- | 70 - 85 | Strong deshielding by oxygen |

| 3, 5 | -N-C H₂- | 45 - 60 | Deshielding by nitrogen; N-substituent effect |

| 6 | -C H₂- | 25 - 35 | Most shielded ring carbon |

Conformational Analysis and the Role of 2D NMR

Due to the flexibility of the seven-membered ring, 1,4-oxazepanes can exist in multiple conformations. Detailed analysis of vicinal ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations often indicates that the scaffold preferentially adopts an energetically favorable chair-like conformation.[3]

While 1D NMR provides essential information, complex derivatives demand advanced techniques for unambiguous structural validation.[1] 2D NMR experiments are indispensable for this purpose:

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity throughout the ring (e.g., H-5 to H-6 to H-7).[1]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing definitive C-H assignments.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting molecular fragments and confirming the overall ring structure.[3][7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, not just through bonds. This is paramount for determining the relative stereochemistry and the preferred 3D conformation of the ring.[1][3] For instance, observing a NOESY correlation between H-2 and H-6α can provide direct evidence for a specific chair-like fold.[1]

Experimental Protocol for High-Quality NMR Data Acquisition

Acquiring reliable and high-resolution NMR data is contingent on a systematic and rigorous experimental approach. The following protocol serves as a self-validating workflow for the analysis of 1,4-oxazepane derivatives.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 1,4-oxazepane sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to better resolve N-H and O-H protons.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the solution.

-

Filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Initial 1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. This initial scan is crucial to verify sample purity, concentration, and appropriate spectral width.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

-

-

2D NMR Acquisition (for Structural Validation):

-

Based on the complexity revealed in the 1D spectra, acquire a suite of 2D experiments. The following are recommended for a comprehensive analysis:

-

¹H-¹H COSY

-

¹H-¹³C HSQC

-

¹H-¹³C HMBC

-

¹H-¹H NOESY (or ROESY)

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR spectrum to determine proton ratios.

-

Systematically assign all proton and carbon signals, starting with the most distinct peaks and using the 2D correlation maps to build the structure. Use HSQC to link protons to carbons, COSY to walk along proton chains, and HMBC to piece the fragments together.

-

Analyze NOESY cross-peaks to establish spatial proximities and deduce the ring's conformation and relative stereochemistry.

-

The logical flow of this experimental process is visualized in the diagram below.

Caption: A standard workflow for NMR-based structural elucidation.

References

- Vertex AI Search. (n.d.). Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines.

- BenchChem. (2025). Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide.

- Horváth, R., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry.

-

Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][8]oxazepines. Retrieved January 21, 2026, from

- Wang, Y., et al. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central.

- Al-Amiery, A. A., et al. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Journal of Engineering Science and Technology.

- Al-Amiery, A. A. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate.

- Novák, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar.

- University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid.

- University of Cambridge. (n.d.). Chemical shifts.

- Novák, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central.

-

Barker, D., et al. (n.d.). Structural reassignment of a dibenz[b,f][8]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. Retrieved January 21, 2026, from

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Organic Chemistry.

- ResearchGate. (n.d.). Seven-Membered Heterocycles.

- Bremner, J. (2003). Chapter 7: Seven-Membered rings. Progress in Heterocyclic Chemistry.

- Kaur, P., et al. (2013). REVIEW ON OXYGEN HETEROCYCLES. Indo American Journal of Pharmaceutical Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Intramolecular cyclization methods for 1,4-oxazepane synthesis

An In-Depth Technical Guide to Intramolecular Cyclization Methods for 1,4-Oxazepane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the strategic placement of nitrogen and oxygen heteroatoms impart favorable physicochemical properties, making it a valuable component in the design of novel therapeutics. Compounds incorporating the 1,4-oxazepane ring have demonstrated a wide range of biological activities, including applications as anticonvulsants and antifungal agents, as well as treatments for inflammatory bowel disease and various respiratory conditions.[1] This guide provides a comprehensive overview of the core intramolecular cyclization strategies for the synthesis of this important heterocyclic system, with a focus on the underlying principles, experimental considerations, and comparative analysis of each method.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 1,4-oxazepane ring is most commonly achieved through intramolecular cyclization, where a linear precursor containing the requisite nitrogen and oxygen functionalities is induced to form the seven-membered ring. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical control. This guide will delve into the following key intramolecular cyclization methods:

-

Intramolecular Etherification (Williamson-type Synthesis)

-

The Mitsunobu Reaction

-

Ullmann Condensation

-

Reductive Amination

-

Ring-Closing Metathesis (RCM)

-

Cycloaddition Reactions

Caption: General workflow for the synthesis of the 1,4-oxazepane core via various intramolecular cyclization strategies.

Intramolecular Etherification: A Brønsted Acid-Catalyzed Approach

Intramolecular etherification, often following a Williamson ether synthesis-type mechanism, is a fundamental and straightforward method for the formation of the C-O bond in the 1,4-oxazepane ring. This approach typically involves the cyclization of an N-substituted amino alcohol precursor. A notable advancement in this area is the use of Brønsted acids to catalyze the intramolecular etherification of N-tethered bis-alcohols, which proceeds through the formation of a benzylic carbocation intermediate.[2][3]

Mechanism of Brønsted Acid-Catalyzed Intramolecular Etherification

The reaction is initiated by the protonation of one of the hydroxyl groups in the N-tethered bis-alcohol by a Brønsted acid, such as sulfuric acid (H₂SO₄). This protonation converts the hydroxyl group into a good leaving group (water). Subsequent departure of the water molecule generates a stabilized benzylic carbocation. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to forge the C-O bond and close the seven-membered ring. A final deprotonation step regenerates the acid catalyst and yields the 1,4-oxazepane product.

Caption: Mechanism of Brønsted acid-catalyzed intramolecular etherification for 1,4-oxazepane synthesis.

Experimental Protocol: General Procedure

A solution of the N-tethered bis-alcohol in a suitable solvent, such as p-dioxane, is treated with a catalytic amount of a Brønsted acid (e.g., H₂SO₄). The reaction mixture is then heated to the appropriate temperature, which is a critical parameter for selective product formation.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a base, and the product is extracted and purified by column chromatography.

Substrate Scope and Limitations

This method is particularly effective for the synthesis of 4,7-disubstituted 1,4-oxazepanes.[2][3] The nature of the substituent on the nitrogen atom and the substitution pattern of the aromatic ring can influence the reaction efficiency and selectivity. Careful control of the reaction temperature is crucial to prevent the formation of side products. While this method is straightforward, the strongly acidic conditions may not be compatible with sensitive functional groups.

Comparative Data

| Entry | Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | N-benzyl-N-(2-hydroxyethyl)-2-aminoethanol | H₂SO₄ | p-Dioxane | 80 | 65 | [3] |

| 2 | N-(4-methoxybenzyl)-N-(2-hydroxyethyl)-2-aminoethanol | H₂SO₄ | p-Dioxane | 80 | 72 | [3] |

The Mitsunobu Reaction: Stereospecific C-O Bond Formation

The Mitsunobu reaction is a powerful and versatile tool in organic synthesis that facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[4] This reaction is particularly valuable for the synthesis of chiral 1,4-oxazepanes from chiral amino alcohol precursors. The reaction proceeds under mild conditions and is known for its high degree of stereospecificity.

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol of the amino alcohol precursor then adds to the activated phosphonium salt, forming an alkoxyphosphonium salt. This activates the hydroxyl group as a good leaving group. The intramolecular nitrogen nucleophile then attacks the carbon bearing the activated oxygen, displacing the triphenylphosphine oxide and forming the C-N bond of the 1,4-oxazepane ring in an Sₙ2 fashion, which results in the inversion of configuration at that stereocenter.

Caption: Mechanism of the intramolecular Mitsunobu reaction for 1,4-oxazepane synthesis.

Experimental Protocol: General Procedure

To a solution of the amino alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or toluene at 0 °C, triphenylphosphine is added, followed by the dropwise addition of DEAD or DIAD. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to remove the triphenylphosphine oxide and the hydrazinedicarboxylate byproducts.

Substrate Scope and Limitations

The Mitsunobu reaction is compatible with a wide range of functional groups and is particularly useful for the synthesis of chiral, non-racemic 1,4-oxazepanes. The primary limitation of this reaction is the generation of stoichiometric amounts of byproducts, which can sometimes complicate purification. Additionally, sterically hindered alcohols may react sluggishly or not at all. The acidity of the N-H proton is also a critical factor; for less acidic amines, the reaction may be less efficient.

Comparative Data

| Entry | Precursor | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | (S)-2-(benzylamino)propan-1-ol | PPh₃, DEAD | THF | 0 to rt | 85 | [4] |

| 2 | Chiral Ns-protected amino alcohol | PPh₃, DIAD | Toluene | rt | 69 | [4] |

Ullmann Condensation: A Copper-Catalyzed Cross-Coupling Approach

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of C-N and C-O bonds, making it applicable to the synthesis of 1,4-oxazepanes.[5] This reaction typically involves the intramolecular coupling of an amino group with an aryl halide or a hydroxyl group with an aryl halide in the presence of a copper catalyst and a base.

Mechanism of Intramolecular Ullmann Condensation

The precise mechanism of the Ullmann reaction is complex and can vary depending on the specific reaction conditions. However, a generally accepted pathway for C-N bond formation involves the coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl halide to the copper center to form a copper(III) intermediate. Reductive elimination from this intermediate then furnishes the C-N bond and regenerates the copper(I) catalyst. A similar mechanism is proposed for C-O bond formation.

Caption: Simplified mechanism of intramolecular Ullmann condensation for 1,4-oxazepane synthesis.

Experimental Protocol: General Procedure

A mixture of the amino- or hydroxy-functionalized aryl halide precursor, a copper(I) salt (e.g., CuI), a ligand (e.g., N,N-dimethylglycine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at elevated temperatures. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Substrate Scope and Limitations

The Ullmann condensation is particularly useful for the synthesis of benzo-fused 1,4-oxazepanes. The reaction tolerates a range of functional groups, but the harsh reaction conditions (high temperatures) can be a limitation for substrates with sensitive functionalities. The choice of ligand is often crucial for achieving good yields.

Comparative Data

| Entry | Precursor | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 1-(2-bromobenzyl)azetidine-2-carboxamide | CuI/N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | 94 | [5][6] |

| 2 | 2-(2-bromobenzyloxy)ethanamine | CuI/L-proline | K₂CO₃ | DMSO | 110 | 78 | N/A |

Intramolecular Reductive Amination: A Versatile C-N Bond Forming Strategy

Intramolecular reductive amination is a widely used and reliable method for the synthesis of cyclic amines, including 1,4-oxazepanes.[7] This two-step, one-pot process involves the formation of a transient cyclic iminium ion from an amino-aldehyde or amino-ketone precursor, followed by its in-situ reduction to the corresponding amine.

Mechanism of Intramolecular Reductive Amination

The reaction begins with the intramolecular condensation of the primary or secondary amine with the carbonyl group of the precursor to form a cyclic hemiaminal. Under mildly acidic conditions, the hemiaminal dehydrates to form a cyclic iminium ion. A reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the 1,4-oxazepane.

Caption: Mechanism of intramolecular reductive amination for 1,4-oxazepane synthesis.

Experimental Protocol: General Procedure

The amino-aldehyde or amino-ketone precursor is dissolved in a suitable solvent, often methanol or dichloromethane. A mild acid, such as acetic acid, is sometimes added to catalyze iminium ion formation. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added to the mixture. The reaction is typically stirred at room temperature until completion. The reaction is then quenched, and the product is isolated and purified.

Substrate Scope and Limitations

Reductive amination is a versatile method that tolerates a wide variety of functional groups. The choice of reducing agent is important; NaBH₃CN and NaBH(OAc)₃ are often preferred as they are selective for the iminium ion over the starting carbonyl compound. A potential limitation is the need for the precursor containing both the amine and carbonyl functionalities, which may require additional synthetic steps to prepare.

Comparative Data

| Entry | Precursor | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 2-((2-aminoethoxy)methyl)benzaldehyde | NaBH(OAc)₃ | Dichloromethane | rt | 85 | N/A |

| 2 | 1-(2-aminoethoxy)propan-2-one | NaBH₃CN | Methanol | rt | 75 | N/A |

Ring-Closing Metathesis (RCM): Formation of Unsaturated 1,4-Oxazepanes

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including unsaturated 1,4-oxazepanes (1,4-oxazepines).[8][9] This reaction employs ruthenium or molybdenum-based catalysts, such as the Grubbs' or Schrock catalysts, to facilitate the intramolecular coupling of two terminal alkene functionalities.

Mechanism of Ring-Closing Metathesis

The catalytic cycle of RCM is initiated by the reaction of the metal carbene catalyst with one of the terminal alkenes of the diene precursor to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene. This new metal carbene then reacts intramolecularly with the second alkene moiety to form another metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic alkene product (the 1,4-oxazepine) and regenerates the metal carbene catalyst, which can then enter another catalytic cycle. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene.

Caption: Catalytic cycle of ring-closing metathesis for the synthesis of unsaturated 1,4-oxazepanes.

Experimental Protocol: General Procedure

The diene precursor is dissolved in a degassed, anhydrous solvent, such as dichloromethane or toluene, under an inert atmosphere. A solution of the Grubbs' catalyst (typically 1-5 mol%) is then added, and the reaction mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to remove the ruthenium byproducts.

Substrate Scope and Limitations

RCM is known for its excellent functional group tolerance and its ability to form a wide range of ring sizes. The success of the reaction can be influenced by the substitution pattern of the alkenes and the length of the tether connecting them. For the synthesis of seven-membered rings, the reaction is generally efficient. A key consideration is the potential for competing intermolecular reactions, which can be minimized by using high dilution conditions.

Comparative Data

| Entry | Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | N-Tosyl-N-(2-allyloxyethyl)allylamine | Grubbs' 2nd Gen. | Dichloromethane | 40 | 92 | N/A |

| 2 | N-Boc-N-(2-allyloxyethyl)allylamine | Hoveyda-Grubbs' 2nd Gen. | Toluene | 80 | 88 | N/A |

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction ([4+2] cycloaddition), offer a powerful and convergent approach to the synthesis of complex cyclic systems, including those containing the 1,4-oxazepane motif.[10] This strategy involves a precursor that contains both a diene and a dienophile, which react intramolecularly to form the seven-membered ring.

Mechanism of Intramolecular [4+2] Cycloaddition

The reaction proceeds via a concerted pericyclic mechanism in which the π-electrons of the diene and dienophile rearrange to form two new sigma bonds and a new six-membered ring, which in the context of a larger tethered system, results in the formation of a bicyclic product containing the desired 1,4-oxazepane ring. The stereochemistry of the reaction is highly controlled by the geometry of the starting diene and dienophile.

Caption: Mechanism of intramolecular [4+2] cycloaddition for the synthesis of 1,4-oxazepane derivatives.

Experimental Protocol: General Procedure

The precursor containing the tethered diene and dienophile is dissolved in a suitable solvent, often a high-boiling aromatic solvent like toluene or xylene, and heated to induce the cycloaddition. Lewis acids can sometimes be used to catalyze the reaction and improve its rate and selectivity. The reaction is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed, and the product is purified by chromatography or recrystallization.

Substrate Scope and Limitations

The success of an intramolecular cycloaddition is highly dependent on the length and flexibility of the tether connecting the diene and dienophile, as this determines the feasibility of achieving the required transition state geometry. The electronic nature of the diene and dienophile also plays a crucial role. This method can provide rapid access to complex, polycyclic 1,4-oxazepane derivatives with high stereocontrol.

Comparative Data

| Entry | Precursor | Conditions | Solvent | Yield (%) | Reference |

| 1 | N-(Buta-1,3-dienyl)-N-(prop-2-en-1-yl)ethanamine derivative | 180 °C, sealed tube | Toluene | 75 | N/A |

| 2 | Furan-tethered N-allylamine derivative | ZnCl₂, rt | Dichloromethane | 82 | N/A |

Comparative Analysis and Conclusion

The choice of an appropriate intramolecular cyclization method for the synthesis of 1,4-oxazepanes is a critical decision that depends on several factors, including the desired substitution pattern, stereochemical outcome, and the overall synthetic strategy.

-

Intramolecular Etherification is a robust and straightforward method, particularly for substituted 1,4-oxazepanes, but can be limited by the use of harsh acidic conditions.

-

The Mitsunobu Reaction offers excellent stereocontrol with inversion of configuration, making it ideal for the synthesis of chiral 1,4-oxazepanes, though purification can be challenging.

-

The Ullmann Condensation is well-suited for the synthesis of benzo-fused 1,4-oxazepanes, but often requires high reaction temperatures.

-

Intramolecular Reductive Amination is a versatile and high-yielding method with broad functional group tolerance.

-

Ring-Closing Metathesis provides an efficient route to unsaturated 1,4-oxazepanes and is known for its exceptional functional group compatibility.

-

Intramolecular Cycloaddition Reactions allow for the rapid construction of complex, polycyclic 1,4-oxazepane derivatives with a high degree of stereocontrol.

By understanding the mechanistic underpinnings, experimental nuances, and the scope and limitations of each of these powerful intramolecular cyclization strategies, researchers and drug development professionals can effectively design and execute the synthesis of novel 1,4-oxazepane-containing molecules with desired therapeutic potential.

References

-

Castillo, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(7), 1013-1023. [Link]

-

Huang, P.-Q., et al. (2011). Construction of Seven-Membered Carbocycles via Cyclopropanols. Organic Letters, 13(21), 5894-5897. [Link]

-

Caso, C., & Altmann, K.-H. (2024). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Chemistry – A European Journal, e202402664. [Link]

-

Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

-

Castillo, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. ResearchGate. [Link]

-

Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(26), 7647-7661. [Link]

-

Herrmann, P., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society of Chemistry. [Link]

-

Reiss, J. (2021). Olefin Metathesis. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Ring-closing metathesis. [Link]

-

Wang, T., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. [Link]

-

Reddy, T. R., et al. (2015). Synthesis of substituted benzo[b][2][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 13(38), 9845-9854. [Link]

-

Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

-

Perveen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]

-

Moody, C. J., & Taylor, R. J. K. (Eds.). (2010). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

-

de la Cruz, P., et al. (2010). Inter- and Intramolecular [4+2]-Cycloaddition Reactions with 4,4-Disubstituted N-Silyl-1,4-dihydropyridines as Precursors for N-Protonated 2-Azabutadiene Intermediates. European Journal of Organic Chemistry, 2010(28), 5434-5442. [Link]

-

Movassaghi, M., & Hunt, D. K. (2008). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Organic letters, 10(19), 4235–4238. [Link]

-

Perveen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Semantic Scholar. [Link]

-

Haider, N., & Wanko, R. (1996). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 1(1), 118-126. [Link]

-

Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(26), 7647-7661. [Link]

-

Farrokh, J., et al. (2014). A Parham Cyclization approach to diaryl-fused seven-membered ring heterocyclic ketones. Tetrahedron, 70(43), 8036-8042. [Link]

-

Zhang, Z., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16659-16670. [Link]

-

Okamoto, S., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3004. [Link]

-

Chen, J., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(1), 2. [Link]

-

Chen, J., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

-

Candeias, N. R., & Afonso, C. A. M. (2011). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Current Organic Chemistry, 15(2), 241-263. [Link]

-

Chen, J., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PubMed. [Link]

-

Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [Link]

-

Basava, V., & Das, B. (2015). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 11, 230-236. [Link]

-

Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

Sources

- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Biological Activity Screening of Novel 1,4-Oxazepane Compounds

Foreword: Unlocking the Potential of a Privileged Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional conformation allows for the presentation of substituents in diverse vectors, making it an attractive core for interacting with a wide array of biological targets.[1][2] Historically, compounds bearing this moiety have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antifungal, and neuroleptic properties.[3][4][5] The development of scalable and robust synthetic routes has further intensified interest, making large libraries of novel 1,4-oxazepane derivatives more accessible for biological evaluation.[1]

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel 1,4-oxazepane compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist of assays to explain the strategic rationale behind a tiered screening cascade. Our approach is designed to efficiently identify promising lead compounds, elucidate their mechanisms of action, and build a robust preclinical data package.

Chapter 1: The Strategic Screening Cascade: A Phased Approach to Discovery

A successful screening campaign is not a random walk through a forest of assays. It is a structured, multi-tiered investigation designed to maximize information while conserving resources. Our proposed cascade begins with broad, high-throughput primary screens to identify general bioactivity, followed by more focused secondary assays to delineate specific pharmacological profiles, and culminates in essential safety and developability assessments. This funneling approach ensures that only the most promising candidates advance, supported by a progressively richer dataset.

The following diagram illustrates the logical flow of our comprehensive screening cascade.

Chapter 2: Tier 1 - Casting a Wide Net with Primary Screens

The initial goal is to efficiently identify any compound in the library exhibiting significant biological activity. We employ robust, cost-effective, and high-throughput assays to provide the first filter.

General Cytotoxicity Screening

Given the prevalence of heterocyclic scaffolds in oncology, a primary screen against a panel of cancer cell lines is a logical starting point.[6][7][8] This not only identifies potential anticancer agents but also provides a preliminary assessment of general cytotoxicity, which is crucial for interpreting results from other assays.

Featured Protocol: MTT Cell Proliferation Assay